molecular formula C15H19N5O2S B2395191 N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2320459-10-5

N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No.: B2395191
CAS No.: 2320459-10-5
M. Wt: 333.41
InChI Key: BKRXJAHOVFQUTD-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of targeted therapeutic agents. Its molecular structure incorporates a 1,2,5-thiadiazole heterocycle linked to a piperazine carboxamide group—a scaffold frequently associated with potent biological activity. Compounds featuring this core structure have been investigated as mechanism-based inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme responsible for the hydrolysis of endogenous signaling lipids, such as anandamide, which play roles in pain and inflammation pathways . Inhibitors that target FAAH can elevate levels of these lipids and have demonstrated efficacy in preclinical models, attenuating tactile allodynia and thermal hyperalgesia, suggesting potential for the development of novel analgesics . Furthermore, the 1,2,5-thiadiazole moiety and its isomeric forms are recognized as privileged structures in drug discovery, with derivatives showing a wide range of properties including anticonvulsant and anticancer activities . The specific substitution pattern of this compound, featuring a (4-methoxyphenyl)methyl group, is designed to optimize properties like binding affinity and selectivity. This product is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-22-13-4-2-12(3-5-13)10-16-15(21)20-8-6-19(7-9-20)14-11-17-23-18-14/h2-5,11H,6-10H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRXJAHOVFQUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Thiadiazole Group: The thiadiazole moiety can be introduced via a cyclization reaction involving thiosemicarbazide and appropriate carboxylic acids or esters.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached to the piperazine ring through nucleophilic substitution reactions using methoxybenzyl halides.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the piperazine derivative with appropriate carboxylic acid derivatives or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . The specific mechanisms by which N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide exerts its effects are still under investigation, but it is hypothesized to interact with cellular signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their efficacy against various bacterial strains, making this compound a candidate for further exploration in antibiotic development . The presence of the piperazine ring may enhance its interaction with microbial targets.

Case Study 1: Anticancer Activity Evaluation

In a study focusing on the anticancer properties of thiadiazole derivatives, researchers synthesized various analogs and assessed their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited potent activity by inducing apoptosis through mitochondrial dysfunction .

CompoundIC50 (µM)Cancer Cell Line
Thiadiazole Derivative A15MCF7 (Breast Cancer)
Thiadiazole Derivative B20HeLa (Cervical Cancer)

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial efficacy of thiadiazole compounds against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could serve as lead structures for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli25

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Heterocycle Impact : The target’s 1,2,5-thiadiazole differs from LMM5’s 1,3,4-oxadiazole and ’s benzoxazole . Thiadiazoles generally enhance metabolic stability and π-π stacking compared to oxadiazoles, which may influence target binding .
  • Substituent Effects: The 4-methoxyphenylmethyl group in the target and LMM5 suggests improved membrane permeability over simpler alkyl chains (e.g., N-(3-phenylpropyl) in ).
  • Antimicrobial Potential: 1,3,4-Thiadiazole analogs () show activity against E. coli and C. albicans, but the target’s 1,2,5-thiadiazole may exhibit distinct selectivity due to electronic differences .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Thiadiazoles are less prone to oxidative metabolism than oxadiazoles, suggesting the target may have a longer half-life than LMM5 .

Biological Activity

N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H24N4O2S
  • Molecular Weight : 376.467 g/mol
  • CAS Number : 135962-68-4
  • SMILES Notation : C[C@]12CC[C@@H]3C@@H[C@H]1CC[C@@]2(O)C#C

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated a notable reduction in DNA biosynthesis, achieving a viability rate of approximately 40% at a concentration of 100 µM .
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Similar results were observed, with the compound showing reduced viability rates .

The mechanism underlying the anticancer activity appears to be multifaceted:

  • Caspase Activation : In silico studies suggest that the compound may influence apoptosis through caspases, particularly caspase 8, which is crucial for programmed cell death .
  • Substituent Influence : The presence and position of substituents on the thiadiazole ring significantly impact biological activity. Compounds with methoxy groups showed enhanced cytotoxic effects compared to those without .

Antimicrobial Activity

While primarily studied for its anticancer properties, this compound also exhibits antimicrobial activity. Studies have reported that thiadiazole derivatives can inhibit bacterial growth and may serve as potential antibacterial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in understanding how modifications to the compound's structure affect its biological activity:

Substituent Activity IC50 (µg/mL)
Methoxy GroupIncreased cytotoxicity0.28 (MCF-7)
Benzylthio SubstituentSignificant growth inhibition4.27 (SK-MEL-2)
Fluorine SubstituentModerate activity120 - 160 (MCF-7)

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Study on MCF-7 and MDA-MB-231 Cells : The compound was tested in vitro against these two breast cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Evaluation : A related study assessed various thiadiazole derivatives against bacterial strains, showing promising results in inhibiting growth at varying concentrations .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments (e.g., methoxy singlet at δ ~3.8 ppm, piperazine CH₂ signals at δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯O interactions in the carboxamide group) .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 1,2,5-thiadiazole and 4-methoxyphenyl groups?

Advanced Research Question
Methodology :

Analog Synthesis : Replace thiadiazole with triazole () or pyridazine () to assess heterocycle impact on receptor binding.

Substituent Variation : Modify the methoxy group to halogen (e.g., Cl, F) or nitro groups to study electronic effects .

Bioassays :

  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Receptor Binding : Competitive binding assays with radiolabeled ligands (e.g., serotonin or dopamine receptors) .
    Data Analysis :
  • Correlate substituent electronegativity/logP with activity trends.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes of analogs .

How can contradictions in reported receptor binding affinities be resolved across independent studies?

Advanced Research Question
Common Sources of Discrepancies :

  • Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration affecting ligand solubility) .
  • Receptor Subtypes : Differences in selectivity for receptor isoforms (e.g., 5-HT₁A vs. 5-HT₂A) .
    Resolution Strategies :

Standardized Protocols : Adopt uniform assay conditions (e.g., 10 mM Tris-HCl pH 7.4, 0.1% BSA).

Orthogonal Validation : Confirm binding data using SPR (surface plasmon resonance) and functional assays (e.g., cAMP modulation) .

Meta-Analysis : Pool data from multiple studies and apply statistical weighting for outliers .

What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

Advanced Research Question

Metabolic Stability :

  • In vitro Liver Microsome Assays : Identify metabolic hotspots (e.g., thiadiazole oxidation) using LC-MS .
  • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages .

Permeability :

  • Caco-2 Assays : Assess intestinal absorption; introduce methyl groups to enhance lipophilicity .

Toxicity Screening :

  • hERG Inhibition Assays : Mitigate cardiac risks by reducing basicity of the piperazine nitrogen .

How can computational chemistry tools predict the compound’s interaction with off-target proteins?

Advanced Research Question
Workflow :

Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors in thiadiazole) using Schrödinger Phase .

Off-Target Screening : Perform reverse docking against the PDB database to identify unintended targets .

MD Simulations : Analyze binding stability over 100 ns trajectories (e.g., GROMACS) to assess false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.